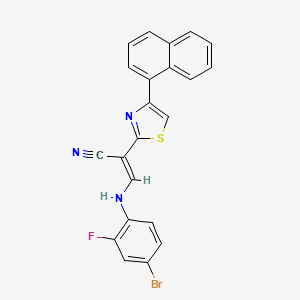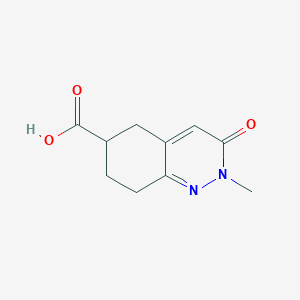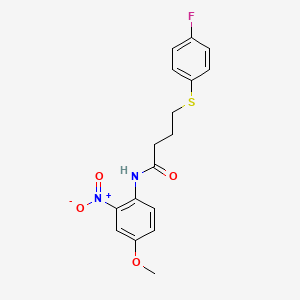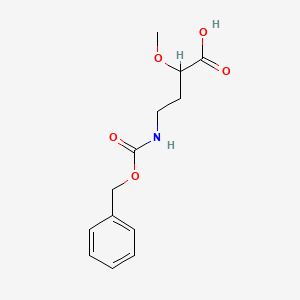
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromo, fluoro, naphthalene, and thiazole moieties suggests potential reactivity and functionality that could be exploited in these areas.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including condensation, halogenation, and nucleophilic substitution. For instance, Pakholka et al. (2021) described the regioselective bromination of acrylonitriles to form bromo-thiazole acrylonitriles, a process potentially relevant to the synthesis of the target compound (Pakholka et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds containing bromo, fluoro, naphthalene, and thiazole groups has been extensively studied. For example, the molecular cocrystals of similar structures have been analyzed, showing complex hydrogen-bonding patterns and π-π stacking interactions, indicating the potential for diverse molecular interactions in our compound of interest (Smith & Lynch, 2013).
Chemical Reactions and Properties
Compounds similar to the target have been shown to participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of an acrylonitrile group, in particular, suggests reactivity towards nucleophiles, while the aromatic halogens indicate potential for further functionalization.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular forces. The synthesis and characterization of related fluorophore molecules suggest that such compounds may exhibit interesting optical properties, such as fluorescence, which could be explored for the target compound (Prabhu et al., 2023).
Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and evaluation of related compounds for potential anti-inflammatory and analgesic activities. These studies involve the synthesis of a variety of thiazole, thiophene, and chromene derivatives, exploring their chemical properties and potential as anti-inflammatory agents (H. Thabet et al., 2011).
Applications in Polymer Solar Cells
The compound's structural motifs have been integrated into copolymers used as electron acceptors in organic solar cells (OSCs). These polymers exhibit broad absorption and are key to improving the power conversion efficiency of OSCs, showcasing the compound's relevance in renewable energy technologies (Shuixing Dai et al., 2017).
Advanced Materials and Chemiluminescence
The compound and its derivatives find applications in the development of novel materials with specific optical properties, such as chemiluminescence. These properties are critical in creating advanced materials for sensors and imaging technologies (Mei Shen et al., 2010).
Organic Light Emitting Diodes (OLEDs)
Related compounds have been synthesized for their photophysical properties and potential application in organic light-emitting diodes (OLEDs). These studies focus on the synthesis, characterization, and evaluation of organotin compounds derived from Schiff bases, highlighting the relevance of such compounds in the field of optoelectronic devices (M. C. García-López et al., 2014).
Antifungal Agents
Compounds derived from or related to "(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile" have been evaluated for their antifungal properties, contributing to the development of new antifungal agents. This research underscores the compound's potential in pharmaceutical applications (S. M. Gomha et al., 2012).
properties
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3S/c23-16-8-9-20(19(24)10-16)26-12-15(11-25)22-27-21(13-28-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,26H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYANTKWLPVHQQL-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)


![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)